N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide
Description
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide is a benzamide derivative featuring dual dimethylamino groups at the ethyl chain and the para-position of the phenyl ring.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-15-6-8-17(9-7-15)20(24)21-14-19(23(4)5)16-10-12-18(13-11-16)22(2)3/h6-13,19H,14H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLSVBRSBZNLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N,N-dimethylethylenediamine in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the benzamide moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
The benzamide scaffold is a common feature among analogs, but substitutions critically alter physicochemical and biological properties:
*Calculated based on molecular formulas.
- Electron-Donating vs. In contrast, nitro and bromo substituents in create electron-deficient systems, which may favor interactions with nucleophilic regions .
- Alkyl Chain Variations : Ethyl substituents in increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Structural Complexity and Functional Diversity
- This may broaden applications in kinase inhibition or DNA intercalation compared to the target compound’s simpler structure .
- Naphthoyl and Spiro Derivatives (): Compounds with naphthalene or spiro systems (e.g., 3'-(2-naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one) introduce extended π-systems, favoring π-π stacking interactions in biological targets .
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide, often referred to as a synthetic compound within the category of designer drugs, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 320.42 g/mol. Its structure includes two dimethylamino groups attached to a phenyl ring and a methylbenzamide moiety, contributing to its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4 |
| Molecular Weight | 320.42 g/mol |
| Boiling Point | Not available |
| Flash Point | Not available |
| Density | Not available |
| LogP | Not available |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a potent inhibitor of certain receptors, particularly in the central nervous system (CNS).
- Receptor Interaction : The compound may exhibit affinity for serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
- Enzymatic Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in synaptic clefts.
Pharmacological Studies
Research has indicated several pharmacological effects associated with this compound:
- Analgesic Effects : Some studies have shown that compounds similar to this compound can produce analgesic effects comparable to traditional opioids.
- Antidepressant Activity : Evidence suggests potential antidepressant-like effects in animal models, possibly linked to serotonin receptor modulation.
Case Studies
- Acute Intoxication : A documented case involved acute intoxication due to the combined use of this compound and fentanyl. The patient exhibited severe CNS depression, highlighting the compound's potency and the risks associated with its misuse .
- Comparative Studies : In comparative studies with other synthetic opioids, this compound demonstrated significant binding affinity to opioid receptors, suggesting a profile that warrants further investigation .
In Vitro Studies
Recent in vitro studies have explored the compound's effects on various cell lines:
- Cell Viability Assays : The compound was tested on human cancer cell lines, showing cytotoxic effects at micromolar concentrations.
- Neurotransmitter Release : Experiments indicated that it could enhance dopamine release in neuronal cultures, suggesting a mechanism by which it could exert stimulant effects.
In Vivo Studies
In vivo studies have been limited but suggest promising results:
- Behavioral Tests : Animal models treated with the compound displayed increased locomotor activity, indicative of stimulant properties.
- Pain Models : In pain models, the compound showed efficacy comparable to established analgesics, warranting further exploration into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
